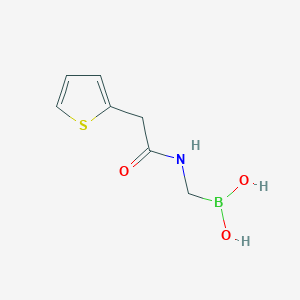

((2-(Thiophen-2-yl)acetamido)methyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-2-チオフェン-2-イル-アセトアミドボロン酸は、ヘテロ芳香族化合物のクラスに属する有機化合物です。これらの化合物は、炭素原子がヘテロ原子に結合された芳香族環を含んでいます。 N-2-チオフェン-2-イル-アセトアミドボロン酸の分子式はC7H10BNO3Sで、分子量は199.035 Daです

2. 製法

N-2-チオフェン-2-イル-アセトアミドボロン酸の合成は、一般的に以下の手順を含みます。

チオフェン環の形成: チオフェン環は、1,4-ジカルボニル化合物を五硫化リン(P4S10)などの硫化剤と縮合させるPaal–Knorr反応によって合成することができます.

アセトアミド基の導入: アセトアミド基は、チオフェン誘導体をピリジンなどの塩基の存在下で無水酢酸と反応させることで導入することができます。

工業生産方法には、これらの手順を最適化して収率を高め、コストを削減することが含まれる場合があります。

3. 化学反応解析

N-2-チオフェン-2-イル-アセトアミドボロン酸は、以下のものを含むさまざまな種類の化学反応を起こします。

酸化: チオフェン環は、スルホキシドまたはスルホンを形成するために酸化することができます。

還元: アセトアミド基は、アミンを形成するために還元することができます。

これらの反応で使用される一般的な試薬と条件には、スズキ・ミヤウラカップリング用のパラジウム触媒、酸化反応用の過酸化水素などの酸化剤が含まれます。これらの反応から生成される主な生成物には、ビアリール化合物とアミン誘導体があります。

準備方法

The synthesis of N-2-Thiophen-2-Yl-Acetamide Boronic Acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the thiophene derivative with acetic anhydride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

化学反応の分析

Enzyme Inhibition via Boronic Acid Coordination

This compound acts as a competitive inhibitor of β-lactamases, enzymes responsible for antibiotic resistance. The boronic acid group forms reversible covalent bonds with catalytic serine residues in enzyme active sites.

| Target Enzyme | Affinity (Ki) | Experimental Conditions | Source |

|---|---|---|---|

| β-lactamase (E. coli AmpC) | 320 nM | pH 7.0, enzyme inhibition assay | |

| β-lactamase (S. aureus) | 6,500 nM | pH 7.0, enzyme inhibition assay |

-

Mechanistic Insight : The boronic acid moiety mimics the tetrahedral transition state of β-lactam hydrolysis, enabling tight binding to the enzyme’s active site .

-

Structural Specificity : The thiophene-acetamide side chain enhances binding affinity through hydrophobic interactions .

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed cross-coupling reactions with aryl halides.

Example Reaction :

Ar X+ 2 Thiophen 2 yl acetamido methyl boronic acidPd 0 BaseAr C6H4– Thiophene Acetamide Boronate

-

Key Conditions :

-

Challenges : The acetamide group may require protection to prevent side reactions under basic conditions .

Hydrolysis and pH-Dependent Reactivity

The boronic acid group undergoes reversible hydrolysis to form boronate esters or trigonal planar species, depending on pH:

R B OH 2+H2O⇌R B OH 3−+H+

-

Applications :

Amide Exchange Reactions

The acetamide group participates in transamidation or hydrolysis under acidic/basic conditions:

Acid-Catalyzed Hydrolysis :

R NH CO R +H2OH+R NH2+R COOH

-

Base-Mediated Reactions : In the presence of K₂CO₃ or CsF, the acetamide may undergo nucleophilic substitution .

Coordination with Transition Metals

The boronic acid acts as a ligand for metals like Cu(II) and Pd(II), facilitating catalytic cycles:

Example : In Pd-catalyzed couplings, the compound forms a transient arylpalladium intermediate during transmetalation .

Oxidation of the Thiophene Moiety

The thiophene ring undergoes electrophilic substitution or oxidation:

-

Oxidation Agents : H₂O₂, mCPBA convert thiophene to sulfoxide/sulfone derivatives.

-

Electrophilic Substitution : Bromination or nitration occurs at the α-position of the thiophene ring .

Functionalization via Boronate Esters

The boronic acid forms stable esters with diethanolamine (DABO boronates), enhancing stability for storage and Suzuki reactions :

R B OH 2+diethanolamine→R B OCH2CH2 2NH+2H2O

Multicomponent Reactions

In Lewis base-catalyzed systems, the compound participates in 1,2-boronate rearrangements with indoles and electrophiles :

-

Example : Asymmetric synthesis of indoline derivatives with >95% enantiomeric excess (ee).

Critical Challenges and Limitations

科学的研究の応用

Synthetic Applications

2.1 Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds. ((2-(Thiophen-2-yl)acetamido)methyl)boronic acid can participate in these reactions to synthesize complex organic molecules. For instance, it has been utilized to couple with aryl halides to produce biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Table 1: Examples of Cross-Coupling Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base (K3PO4), THF | Biaryl derivatives |

| Borylation | Cu catalyst, DMF | Arylated products |

| Petasis Reaction | Multicomponent coupling | Amino alcohols |

2.2 Amide Bond Formation

The compound has been explored for its ability to facilitate amide bond formation through boron-catalyzed reactions. This is particularly relevant for synthesizing amides from carboxylic acids and amines, which are crucial motifs in drug development . The efficiency of this reaction can be enhanced by optimizing reaction conditions such as temperature and catalyst loading.

Medicinal Chemistry Applications

3.1 Antimicrobial Activity

This compound has shown potential antimicrobial activity. Studies indicate that derivatives of thiophene-containing boronic acids exhibit inhibitory effects against various bacterial strains, making them candidates for developing new antibiotics .

3.2 Drug Development

Due to its structural features, this compound can serve as a scaffold in drug discovery programs targeting specific biological pathways. Its ability to modulate biological activity through structural modifications allows for the development of novel therapeutics with improved efficacy and reduced side effects .

Material Science Applications

4.1 Organic Electronics

The unique electronic properties of thiophene derivatives have made this compound relevant in the field of organic electronics. It can be incorporated into organic semiconductors, which are essential for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Table 2: Potential Applications in Material Science

| Application Type | Description |

|---|---|

| OLEDs | Emission layers utilizing thiophene derivatives |

| OPVs | Charge transport materials |

| Conductive Polymers | Enhancing conductivity through boron incorporation |

Case Studies

5.1 Synthesis of Biaryl Compounds

A notable study demonstrated the successful synthesis of biaryl compounds using this compound in Suzuki coupling reactions under optimized conditions. The resulting products exhibited significant biological activity against cancer cell lines, highlighting the compound's potential in anticancer drug development .

5.2 Development of Antimicrobial Agents

In another investigation, a series of thiophene-derived boronic acids were synthesized and evaluated for their antimicrobial properties. The results indicated that modifications to the boronic acid structure significantly influenced antibacterial efficacy, paving the way for new antibiotic formulations .

作用機序

N-2-チオフェン-2-イル-アセトアミドボロン酸の作用機序には、特定の分子標的との相互作用が含まれます。 例えば、酵素の活性部位に共有結合を形成することでβ-ラクタマーゼ酵素を阻害し、酵素がβ-ラクタム系抗生物質を分解するのを防ぎます . この相互作用は、酵素の天然基質の遷移状態を模倣するボロン酸基によって促進されます。

類似化合物との比較

N-2-チオフェン-2-イル-アセトアミドボロン酸は、以下のなどの他の類似化合物と比較することができます。

チオフェン-2-ボロン酸: この化合物はアセトアミド基がなく、主にスズキ・ミヤウラカップリング反応に使用されます.

チオフェン-2-ボロン酸ピナコールエステル: この化合物は、チオフェン-2-ボロン酸の誘導体であり、同様の用途に使用されます.

生物活性

((2-(Thiophen-2-yl)acetamido)methyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to interact with various biological targets, making them significant in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₇H₁₀BNO₃S

- Molecular Weight : 185.04 g/mol

This compound features a thiophene ring, which is known for its role in enhancing biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties. For example, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the disruption of proteasome function or modulation of signaling pathways related to cell proliferation and apoptosis.

- Case Study : A study demonstrated that boronic acid derivatives could induce apoptosis in cancer cells by inhibiting the proteasome, leading to the accumulation of pro-apoptotic factors .

Antibacterial Properties

Boronic acids have also been explored for their antibacterial activity. The presence of the thiophene moiety may enhance interaction with bacterial enzymes, potentially leading to effective inhibition.

- Research Findings : Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. For instance, studies reported that certain boronic acids exhibited minimum inhibitory concentrations (MICs) as low as 1–2 µg/mL against Staphylococcus aureus .

Enzyme Inhibition

This compound may act as an enzyme inhibitor, particularly against cystathionine γ-lyase (CSE), which is involved in hydrogen sulfide production in pathogenic bacteria.

- Mechanism : Inhibiting CSE can enhance the sensitivity of bacteria to antibiotics, representing a promising strategy for overcoming antibiotic resistance .

Data Tables

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with target proteins. This property is essential for modulating enzyme functions and disrupting cellular processes critical for pathogen survival and tumor growth.

特性

CAS番号 |

448211-54-9 |

|---|---|

分子式 |

C7H10BNO3S |

分子量 |

199.04 g/mol |

IUPAC名 |

[(2-thiophen-2-ylacetyl)amino]methylboronic acid |

InChI |

InChI=1S/C7H10BNO3S/c10-7(9-5-8(11)12)4-6-2-1-3-13-6/h1-3,11-12H,4-5H2,(H,9,10) |

InChIキー |

VXAPSUDMBNWYNC-UHFFFAOYSA-N |

正規SMILES |

B(CNC(=O)CC1=CC=CS1)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。